molecular formula C17H18ClNO4S B411431 methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate CAS No. 333453-05-7

methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate

Cat. No. B411431
CAS RN: 333453-05-7
M. Wt: 367.8g/mol
InChI Key: OYFCYIJQCMPLNP-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. In

Scientific Research Applications

Synthesis of Clopidogrel Sulfate

An improved synthesis pathway involves the condensation reaction of certain intermediates to afford critical components like Clopidogrel bisulfate. This process is marked by advantages such as readily available starting materials, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).

Synthesis of Isothiazole Derivatives

The compound serves as a precursor in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, showcasing a method that combines multiple reactions in a single operation to yield complex structures in varying yields. The structural confirmation of the target compound was achieved through X-ray diffraction study (Alexey V. Dobrydnev et al., 2018).

Coordination and Catalytic Applications

The compound's derivatives have been explored for their coordination properties and potential catalytic uses, such as in the synthesis of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, which further finds applications in catalysis highlighting its multifaceted utility in organic synthesis and catalytic reactions (Martin Zábranský et al., 2018).

Antihypertensive Agents Synthesis

It has been used as a starting material in the synthesis of compounds exhibiting antihypertensive α-blocking activity. This application underscores its potential in the development of therapeutics, demonstrating the compound's relevance beyond basic organic synthesis to its implications in medicinal chemistry (B. F. Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)14-7-6-13(2)16(18)10-14/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFCYIJQCMPLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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